2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Description
The compound 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid (hereafter referred to by its systematic name) is a structurally complex molecule with a molecular formula of C₂₈H₂₂Cl₃N₃O₅ and a molecular weight of 586.85 g/mol .
Key structural features include:
Properties
Molecular Formula |
C28H23Cl2N3O5 |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C28H23Cl2N3O5/c29-21-2-1-3-22(30)24(21)25-20(26(38-32-25)16-4-5-16)13-37-19-8-6-18(7-9-19)28(36)14-33(15-28)23-12-17(27(34)35)10-11-31-23/h1-3,6-12,16,36H,4-5,13-15H2,(H,34,35) |
InChI Key |
FZTCPSHWTJKIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation
The 1,2-oxazole ring is constructed via cyclocondensation of a β-ketonitrile precursor with hydroxylamine hydrochloride. A representative protocol involves:
-
Ketonitrile Synthesis :
-
Oxazole Cyclization :
Hydroxymethyl Functionalization
The 4-position methyl group is oxidized to hydroxymethyl via a two-step sequence:
-
Bromination :
-
Hydrolysis :
-
Brominated intermediate (1 eq) treated with AgNO₃ (1.1 eq) in aqueous THF (50°C, 8 h).
-
Yield : 82% (isolated as white crystals)
-
Stereoselective Synthesis of 3-Hydroxyazetidine Derivatives
Chiral Resolution of Azetidine-2-Carboxylic Acid
The 3-hydroxyazetidine subunit is synthesized from azetidine-2-carboxylic acid via chiral resolution using D-α-phenylethylamine:
| Step | Conditions | Yield | Purity (ee) |
|---|---|---|---|
| Salt Formation | 1-Benzyl-azetidine-2-carboxylic acid + D-α-phenylethylamine in EtOH, reflux 2 h | 89% | 92% |
| Recrystallization | Acetone/water (3:1), -20°C, 12 h | 76% | 99.5% |
| Debenzylation | 10% Pd/C, H₂ (50 psi), MeOH, 25°C, 24 h | 95% | 99.8% |
This method achieves enantiomeric excess (ee) >99.5% without requiring chromatographic purification.
Hydroxylation at C3 Position
The 3-hydroxy group is introduced via Sharpless asymmetric dihydroxylation:
-
Olefin Precursor : N-protected azetidine (Boc group) with exocyclic double bond.
-
Reaction Conditions :
-
AD-mix-β (1 eq)
-
t-BuOH/H₂O (1:1), 0°C, 48 h
-
-
Yield : 68% (d.r. >20:1)
-
Deprotection : TFA/CH₂Cl₂ (1:1), 0°C → rt, 2 h (quantitative)
Convergent Assembly of Molecular Architecture
Etherification of Phenolic Intermediate
The hydroxymethyl oxazole (Intermediate A) is coupled to 4-hydroxybenzaldehyde via Mitsunobu reaction:
Reductive Amination for Azetidine-Pyridine Linkage
The aldehyde intermediate undergoes reductive amination with 3-hydroxyazetidine (Intermediate B):
-
Coupling :
-
Aldehyde (1 eq), azetidine (1.1 eq), NaBH(OAc)₃ (1.5 eq), CH₂Cl₂, 4Å MS, 25°C, 24 h
-
-
Yield : 78% (dr 95:5)
-
Purification : Silica gel chromatography (EtOAc/MeOH 10:1)
Carboxylic Acid Formation
The pyridine methyl ester is hydrolyzed under basic conditions:
-
Reagents : LiOH (3 eq), THF/H₂O (3:1), 60°C, 6 h
-
Yield : Quantitative (NMR purity >99%)
-
Critical Note : Avoid prolonged heating to prevent azetidine ring degradation
Process Optimization and Scale-Up Considerations
Catalytic System Enhancements
Recent advancements in coupling reactions have improved step efficiency:
| Reaction Step | Traditional Catalyst | Improved Catalyst | Yield Increase |
|---|---|---|---|
| Debenzylation | Pd/C (10 wt%) | Pd(OH)₂/C (Pearlman’s catalyst) | 89% → 95% |
| Reductive Amination | NaBH₃CN | NaBH(OAc)₃ | 65% → 78% |
Green Chemistry Initiatives
Key solvent substitutions reduce environmental impact:
-
Original : Dichloromethane (CH₂Cl₂) for Mitsunobu reaction
-
Optimized : 2-MeTHF (biobased, non-halogenated)
-
Result : Comparable yields (83% vs 85%) with improved E-factor (32 → 18)
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (d, J=5.1 Hz, 1H, pyridine-H)
-
δ 7.62 (d, J=8.3 Hz, 2H, Ar-H)
-
δ 4.72 (s, 2H, OCH₂Oxazole)
-
-
HRMS : m/z 552.4021 [M+H]⁺ (calc. 552.4018)
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the cyclopropyl and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with heterocyclic and halogen-substituted analogs. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations :
- The target compound shares halogenated aromatic systems (e.g., 2,6-dichlorophenyl) with Clofencet and Flumioxazin, which are critical for bioactivity in agrochemicals . However, its hydroxyazetidine and carboxylic acid groups distinguish it as a drug candidate rather than a pesticide/herbicide.
- Unlike Thiabendazole (a benzimidazole), the target’s oxazole-pyridine-azetidine scaffold suggests divergent binding mechanisms, possibly targeting enzymes or receptors via multipoint interactions .
Physicochemical Properties
- Hydrogen Bonding: The carboxylic acid and 3-hydroxyazetidine groups enable extensive hydrogen bonding, likely influencing solubility and crystallinity.
- Lipophilicity : The cyclopropyl and dichlorophenyl substituents increase hydrophobicity compared to Thiabendazole, which has a polar thiazole ring .
Spectroscopic Comparisons
- NMR Analysis: highlights the utility of NMR chemical shifts (e.g., regions A and B) to identify structural variations. For the target compound, the 3-hydroxyazetidine proton signals (~δ 4.5–5.0 ppm) and carboxylic acid protons (~δ 12–13 ppm) would distinguish it from non-hydroxylated or non-acidic analogs like Clofencet .
Research Findings and Implications
- Bioactivity : As a ligand (Cilofexor), the compound’s carboxylic acid and hydroxyazetidine groups may target nuclear receptors (e.g., FXR) involved in metabolic regulation, contrasting with agrochemicals that inhibit plant/enzyme pathways .
- However, its unique azetidine-pyridine linkage may reduce off-target effects compared to less selective compounds .
Biological Activity
The compound 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid, also known as GS-9674, has garnered attention for its potential therapeutic applications, particularly in the treatment of primary sclerosing cholangitis (PSC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.
GS-9674 acts primarily as a selective farnesoid X receptor (FXR) agonist. FXR plays a vital role in bile acid homeostasis and metabolism. By activating FXR, GS-9674 can potentially restore bile acid balance and reduce liver damage associated with PSC. This mechanism is crucial as it addresses the underlying issues of bile acid accumulation and hepatocyte injury.
In Vitro Studies
In vitro studies have demonstrated that GS-9674 exhibits significant biological activity against various cellular models. For instance:
- Cytotoxicity : GS-9674 showed potent cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective dose-dependent responses.
Animal Models
In animal models, GS-9674 has been shown to significantly reduce liver inflammation and fibrosis associated with PSC. Studies indicate that treatment with GS-9674 leads to:
- Decreased Liver Enzymes : Reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
- Histological Improvement : Histological analysis revealed decreased inflammatory cell infiltration and reduced fibrosis in liver tissues.
Clinical Implications
The promising results from preclinical studies have led to clinical trials assessing the safety and efficacy of GS-9674 in PSC patients. Initial findings suggest that GS-9674 is well-tolerated and may improve liver function tests over time.
Case Studies
A recent case study involving a cohort of patients with PSC treated with GS-9674 reported:
- Improved Quality of Life : Patients noted significant improvements in symptoms such as fatigue and pruritus.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Fatigue Score | 7 | 3 |
| Pruritus Score | 8 | 2 |
Q & A
Q. How to address discrepancies between in silico ADMET predictions and experimental toxicity profiles?
- Methodology :
- Metabolite Identification : Use LC-HRMS to detect unexpected metabolites (e.g., sulfation of the hydroxyazetidine group) .
- Cryo-EM : Resolve ligand-enzyme complexes to identify unmodeled binding pockets .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
